molecular formula C7H9NO2 B1283013 3-Amino-2-methoxyphenol CAS No. 125708-66-9

3-Amino-2-methoxyphenol

Cat. No.: B1283013
CAS No.: 125708-66-9
M. Wt: 139.15 g/mol
InChI Key: VTRKJVRJTVKUIA-UHFFFAOYSA-N
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Description

3-Amino-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a benzene ring

Mechanism of Action

Target of Action

3-Amino-2-methoxyphenol, a methoxyphenolic compound, primarily targets the respiratory epithelium . The respiratory epithelium plays a central role in the inflammatory response in diseases such as asthma and chronic obstructive pulmonary disease . It serves as a key interface between the host and environment, participating in the activation of innate immunity and production of cytokines and other inflammatory mediators .

Mode of Action

The compound’s interaction with its targets results in the inhibition of multiple inflammatory mediators, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 . Methoxyphenols, including this compound, inhibit the binding of the rna-binding protein hur to mrna, indicating that they may act post-transcriptionally .

Biochemical Pathways

It is known that methoxyphenols inhibit the binding of the rna-binding protein hur to mrna . This suggests that the compound may affect the post-transcriptional regulation of gene expression, potentially impacting various biochemical pathways.

Pharmacokinetics

The compound’s ic50 values, a measure of its effectiveness in inhibiting biological or biochemical function, have been reported . For this compound, the IC50 value is 410 μM , which provides some insight into its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of multiple inflammatory mediators . This leads to a reduction in inflammation, particularly in the respiratory epithelium, which could potentially alleviate symptoms in diseases such as asthma and chronic obstructive pulmonary disease .

Action Environment

Given its role in the respiratory epithelium, it’s plausible that factors such as air quality and exposure to allergens or pollutants could potentially influence its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2-methoxyphenol can be synthesized through several methods. One common approach involves the hydroxylation of 3-aminoanisole. This reaction typically requires a strong oxidizing agent, such as hydrogen peroxide (H2O2), in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction is carried out under acidic conditions to facilitate the formation of the phenol group.

Another method involves the nucleophilic aromatic substitution of 2-chloro-3-nitroanisole with ammonia (NH3) followed by reduction of the nitro group to an amino group. This process requires a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated systems are commonly used to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to form corresponding amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Ammonia (NH3) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and polymers due to its ability to undergo various chemical transformations.

Comparison with Similar Compounds

Similar compounds to 3-Amino-2-methoxyphenol include:

    3-Amino-4-methoxyphenol: Differing by the position of the methoxy group, this compound has similar chemical properties but may exhibit different biological activities.

    2-Amino-3-methoxyphenol: With the amino and methoxy groups in different positions, this compound may have distinct reactivity and applications.

    4-Amino-2-methoxyphenol:

Properties

IUPAC Name

3-amino-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRKJVRJTVKUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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